Superior Lipophilicity vs. In-Class Analogs
The 2-methoxy substituent significantly increases the computed lipophilicity of the quinoline-4-carboxylic acid scaffold. 2-Methoxyquinoline-4-carboxylic acid has an XLogP3 of 2.6 [1], which is 4.3-fold higher than the unsubstituted quinoline-4-carboxylic acid (XLogP 0.5 [2]) and 4.3-fold higher than the 2-hydroxy analog (XLogP 0.6 [3]). The 2-methyl analog has a comparable XLogP3 of 2.4 [4], but the methoxy group provides additional hydrogen bond acceptor capacity absent in the methyl derivative.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Quinoline-4-carboxylic acid: XLogP = 0.5; 2-Hydroxyquinoline-4-carboxylic acid: XLogP = 0.6; 2-Methylquinoline-4-carboxylic acid: XLogP3 = 2.4 |
| Quantified Difference | 4.3-fold higher than unsubstituted and 2-hydroxy analogs; 1.08-fold higher than 2-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] PubChem. 2-Methoxy-4-quinolinecarboxylic acid. XLogP3: 2.6. CID 1130354. View Source
- [2] Plantaedb. 4-Quinolinecarboxylic acid. XlogP: 0.50. View Source
- [3] Kepuchina. 2-Hydroxyquinoline-4-carboxylic acid. XlogP: 0.6. View Source
- [4] PubChem. 2-Methylquinoline-4-carboxylic acid. XLogP3: 2.4. CID 123456. View Source
